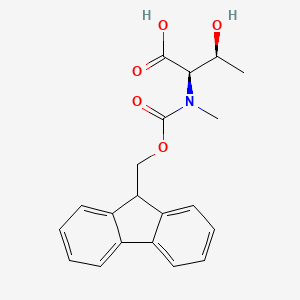

(2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-hydroxybutanoic acid

Descripción

(2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-hydroxybutanoic acid is a fluorenylmethoxycarbonyl (Fmoc)-protected amino acid derivative with a methyl-substituted amino group and a hydroxyl group at the β-position (C3) of the butanoic acid backbone. Its stereochemistry (2R,3S) is critical for its role in peptide synthesis, where it serves as a building block to introduce chiral centers and modulate conformational stability . The compound’s molecular formula is C₂₀H₂₁NO₅, with a molecular weight of 355.38 g/mol and CAS number 1931907-74-2 . The Fmoc group provides temporary protection during solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions. Applications include the synthesis of therapeutic peptides and bioactive molecules, leveraging its stereochemical precision and compatibility with automated synthesis protocols.

Propiedades

IUPAC Name |

(2R,3S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-hydroxybutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5/c1-12(22)18(19(23)24)21(2)20(25)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18,22H,11H2,1-2H3,(H,23,24)/t12-,18+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBKRZKSVPNEMQK-KPZWWZAWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-hydroxybutanoic acid, commonly referred to as Fmoc-D-Thr-OH, is a synthetic amino acid derivative that has garnered attention in various fields of biological research. This compound is primarily utilized in peptide synthesis and has potential implications in drug development due to its unique structural properties.

- Molecular Formula : C19H21NO6

- Molecular Weight : 359.373 g/mol

- CAS Number : 1272755-74-4

The biological activity of Fmoc-D-Thr-OH is largely attributed to its ability to act as a building block in peptide synthesis. Its structure allows for the introduction of specific functionalities into peptides, which can modulate biological activity. The fluorenylmethoxycarbonyl (Fmoc) group provides stability during synthesis and can be removed under mild conditions to yield free amino acids.

Biological Applications

- Peptide Synthesis : Fmoc-D-Thr-OH is widely used in solid-phase peptide synthesis (SPPS). Its incorporation into peptides can enhance solubility and stability, which are critical for therapeutic applications.

- Drug Development : Research indicates that peptides containing modified amino acids like Fmoc-D-Thr-OH can exhibit improved pharmacokinetic properties, making them suitable candidates for drug development.

Case Study 1: Antimicrobial Peptides

Recent studies have explored the incorporation of Fmoc-D-Thr-OH into antimicrobial peptides. These modified peptides demonstrated enhanced activity against various bacterial strains, indicating that the structural modification improved their interaction with bacterial membranes.

Case Study 2: Cancer Therapeutics

Another area of investigation involves the use of Fmoc-D-Thr-OH in the design of peptide-based cancer therapeutics. Peptides synthesized with this amino acid showed increased selectivity towards cancer cells while minimizing effects on normal cells, suggesting a potential for targeted therapy.

Research Findings

Research has highlighted several key findings regarding the biological activity of Fmoc-D-Thr-OH:

- Enhanced Stability : Peptides synthesized using Fmoc-D-Thr-OH exhibited greater resistance to enzymatic degradation compared to their natural counterparts.

- Improved Solubility : The introduction of the Fmoc group significantly improved the solubility of peptides in aqueous solutions, facilitating easier formulation for therapeutic use.

- Bioactivity Modulation : Modifications at the threonine position have been shown to influence receptor binding and activity, with implications for drug design.

Data Table: Summary of Biological Activities

Comparación Con Compuestos Similares

Key Findings :

Stereochemical Impact: The (2R,3S) configuration of the target compound contrasts with the (2S,3R) isomer (CAS 73731-37-0), which has a lower molecular weight (341.36 vs. 355.38) due to the absence of a methyl group on the amino moiety. This difference alters proteolytic stability and binding affinity in peptide-receptor interactions .

Branching vs. Linear Hydroxyl Groups :

- The 3-hydroxy-3-methyl derivative (CAS 1217603-41-2) introduces steric hindrance, reducing conformational flexibility compared to the target’s linear C3-OH. This branching enhances resistance to enzymatic degradation but may limit solubility in aqueous media .

Functional Group Modifications :

- The methoxy-oxo ester analog (CAS 2044710-58-7) replaces the hydroxyl group with an ester, shifting reactivity toward hydrolysis. This modification is leveraged in prodrug strategies to improve bioavailability .

Aromatic vs.

Bioactivity and Proteomic Interactions :

- highlights that structurally similar Fmoc-amino acids cluster by bioactivity profiles, correlating with shared protein targets. For instance, aromatic substituents (e.g., o-tolyl) enhance interactions with hydrophobic binding pockets in enzymes like proteases .

- The CANDO platform () suggests that subtle stereochemical differences (e.g., 2R,3S vs. 2S,3R) significantly alter proteomic interaction signatures, influencing off-target effects and therapeutic efficacy .

Q & A

Basic: What are the recommended synthetic methodologies for preparing (2R,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-hydroxybutanoic acid?

Answer:

The compound is synthesized using solid-phase peptide synthesis (SPPS) principles. Key steps include:

- Fmoc Protection : Introduce the Fmoc group via Fmoc-protected precursors under anhydrous conditions.

- Coupling Reactions : Activate the carboxyl group using reagents like HBTU or DIC with Oxyma to facilitate amide bond formation. Methylamino incorporation may require extended reaction times or elevated temperatures to ensure complete coupling.

- Deprotection : Remove the Fmoc group with 20% piperidine in DMF.

- Purification : Employ reverse-phase HPLC with a C18 column and acetonitrile/water gradients.

Validate each step using TLC or LC-MS to monitor reaction progress .

Advanced: How can stereochemical integrity at the (2R,3S) configuration be ensured during synthesis?

Answer:

Stereochemical control requires:

- Asymmetric Catalysis : Use organocatalysts or chiral auxiliaries during key steps (e.g., Evans auxiliaries for β-hydroxy acid formation). achieved syn/anti selectivity (49% vs. 40% yield) via asymmetric hydrogenation .

- Low-Temperature Reactions : Minimize racemization by conducting coupling steps at 0–4°C.

- Analytical Confirmation : Verify configuration via /-NMR coupling constants and chiral HPLC (e.g., Chiralpak® columns). X-ray crystallography ( ) can resolve ambiguities .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

Essential methods include:

- NMR Spectroscopy : - and -NMR to confirm backbone structure and substituents (e.g., Fmoc, methylamino groups).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., reported HRMS data for isomers) .

- Infrared (IR) Spectroscopy : Identify carbonyl stretches (Fmoc C=O at ~1700 cm) .

- HPLC Purity Analysis : Use UV detection (254 nm) with ≥95% purity thresholds .

Advanced: How can low coupling efficiency during methylamino group incorporation be resolved?

Answer:

Optimize reaction conditions by:

- Reagent Selection : Replace HBTU with HATU for higher coupling efficiency.

- Solvent Optimization : Use DMF/DCM mixtures to improve solubility.

- Excess Reagents : Employ 2–3 equivalents of methylamino precursor and 1.5 equivalents of coupling agents.

- Microwave Assistance : Apply microwave irradiation (e.g., 50°C, 10 min) to accelerate kinetics, as demonstrated for similar Fmoc-protected compounds .

Basic: What storage conditions are optimal for long-term stability?

Answer:

- Temperature : Store at 2–8°C in airtight, light-resistant containers ( ).

- Moisture Control : Use desiccants (e.g., silica gel) and inert atmospheres (argon/nitrogen) to prevent hydrolysis ().

- Solubility Considerations : Lyophilize and store as a solid; avoid DMSO if freeze-thaw cycles are anticipated .

Advanced: How does the methylamino group influence peptide backbone conformation in drug design?

Answer:

The methylamino group:

- Reduces Flexibility : Restricts rotational freedom, potentially enhancing target binding specificity.

- Modulates Polarity : Alters solubility and membrane permeability.

- Functionalization Potential : Enables post-synthetic modifications (e.g., fluorescent tagging for target interaction studies, as in ).

Use molecular dynamics simulations to predict conformational effects and validate via circular dichroism (CD) .

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles (GHS Category 4 toxicity; ).

- Ventilation : Use fume hoods to avoid inhalation of particulates.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can the compound’s stability under physiological conditions be evaluated?

Answer:

- pH Stability Studies : Incubate in buffers (pH 4–8) at 37°C and monitor degradation via HPLC over 24–72 hours.

- Serum Stability Assays : Add fetal bovine serum (10% v/v) and analyze hydrolysis products.

- Light Sensitivity : Expose to UV-Vis light (300–500 nm) and track photodegradation .

Basic: What role does the Fmoc group play in peptide synthesis applications?

Answer:

The Fmoc group:

- Protects Amines : Prevents unwanted side reactions during coupling.

- Facilitates Deprotection : Removed under mild basic conditions (piperidine), minimizing damage to acid-labile groups.

- Enables Orthogonal Protection Strategies : Compatible with tert-butyl or trityl protecting groups for complex peptide architectures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.